molecular formula C14H21NO3 B15304083 Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate

Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate

Cat. No.: B15304083
M. Wt: 251.32 g/mol
InChI Key: IEVUGAIYYIACAH-UHFFFAOYSA-N
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Description

Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate is an organic compound with the molecular formula C13H19NO3. This compound is known for its ability to bind to DNA ligands and inhibit cell proliferation in resistant cell lines. It is also capable of repairing damaged DNA by binding to the 5’-hydroxyl group on the sugar backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate can be synthesized through the reaction of benzyl chloroformate with 5-hydroxy-2-methyl-pentylamine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl N-(5-oxo-2-methyl-pentyl)carbamate.

    Reduction: Formation of benzyl N-(5-hydroxy-2-methyl-pentyl)amine.

    Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate involves its ability to bind to the 5’-hydroxyl group on the sugar backbone of DNA. This binding facilitates the repair of damaged DNA strands and inhibits cell proliferation by interfering with DNA replication and transcription processes. The compound’s molecular targets include DNA ligands and enzymes involved in DNA repair pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar in structure but lacks the 5-hydroxy-2-methyl-pentyl group.

    Phenyl carbamate: Contains a phenyl group instead of a benzyl group.

    Methyl carbamate: Contains a methyl group instead of a benzyl group.

Uniqueness

Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate is unique due to its specific ability to bind to DNA ligands and repair damaged DNA. This property is not commonly found in other carbamate compounds, making it particularly valuable in genetic and cancer research .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

benzyl N-(5-hydroxy-2-methylpentyl)carbamate

InChI

InChI=1S/C14H21NO3/c1-12(6-5-9-16)10-15-14(17)18-11-13-7-3-2-4-8-13/h2-4,7-8,12,16H,5-6,9-11H2,1H3,(H,15,17)

InChI Key

IEVUGAIYYIACAH-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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